阿替洛尔-d7

描述

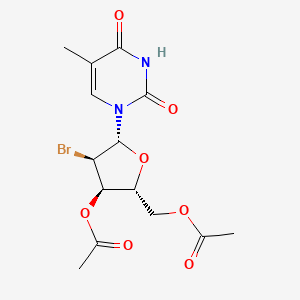

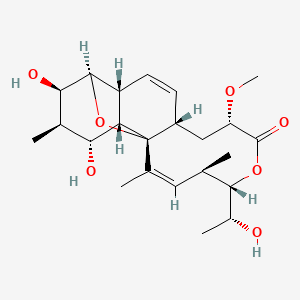

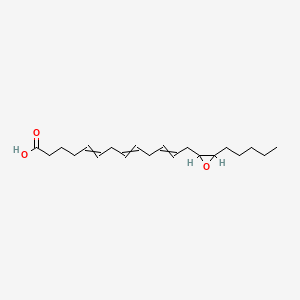

(±)-Atenolol-d7 is intended for use as an internal standard for the quantification of (±)-atenolol by GC- or LC-MS. (±)-Atenolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 1.14 µM). It is selective for β1-ARs over β2-ARs (Ki = 48.7 µM). (±)-Atenolol (200 mg/kg per day) delays the onset of hypertension in spontaneously hypertensive rats. Formulations containing atenolol have been used in the treatment of high blood pressure.

科学研究应用

阿替洛尔是一种β-肾上腺素受体拮抗剂,广泛用于治疗心绞痛、青光眼和高血压等疾病。对它的环境影响,尤其是在水生生态系统中的影响,已经得到研究,结果表明在环境现实浓度下对鱼类的慢性毒性较低 (Winter 等人,2008)。

对用阿替洛尔的 S 和 R 对映异构体孵育的血管平滑肌细胞进行比较蛋白质组学分析,可以深入了解其药效学,例如钙结合蛋白的下调和代谢酶的上调 (隋等人,2008)。

对阿替洛尔在心血管疾病中的药理特性和治疗用途的重新评估表明,它在高血压和心绞痛中有效且耐受性良好 (Wadworth 等人,1991)。

有人对阿替洛尔作为抗高血压比较的参考药物提出了担忧,系统综述表明在高血压患者中使用它存在潜在风险 (Carlberg 等人,2004)。

关于通过吸附去除阿替洛尔的研究揭示了从环境基质中消除它的有效策略,例如使用颗粒活性炭,突出了它的持久性和对生态系统潜在的影响 (Haro 等人,2017)。

已经开发出用于分离和测定阿替洛尔对映异构体的色谱方法,强调了它的手性以及在药理研究中区分其对映异构体的重要性 (Batra 和 Bhushan,2018)。

使用分子印迹聚合物吸附剂从生物体液中提取阿替洛尔的研究表明在药物检测和治疗监测中具有潜在应用 (Hasanah 等人,2019)。

使用果胶作为赋形剂开发阿替洛尔释放口腔贴片展示了药物递送系统创新的方法,有可能提高治疗效果并减少副作用 (Hasnain 等人,2019)。

作用机制

Target of Action

Atenolol-d7, like its parent compound Atenolol, is a synthetic beta-1 selective blocker . Its primary targets are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renal renin release .

Mode of Action

Atenolol-d7 acts as an antagonist to sympathetic innervation and prevents increases in heart rate, electrical conductivity, and contractility in the heart due to increased release of norepinephrine from the peripheral nervous system . It selectively binds to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors .

Pharmacokinetics

Atenolol-d7 is expected to have similar pharmacokinetic properties to Atenolol. Atenolol is mainly excreted unchanged after use . It has a low passive permeability and minimal metabolism in the liver . The estimated clearance, volume of distribution, and half-life values for Atenolol are 6.44 μL/min, 687 μL, and 73.87 min respectively .

Result of Action

The molecular and cellular effects of Atenolol-d7’s action are primarily observed in the cardiovascular system. By blocking the action of catecholamines on β1-adrenergic receptors, it reduces heart rate, decreases cardiac output, and lowers blood pressure . This makes it effective in the management of conditions such as hypertension and chronic angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atenolol-d7. For instance, the presence of certain ions in the environment can affect the degradation and transformation of Atenolol . Additionally, factors such as pH and temperature can potentially impact the stability and activity of the compound .

生化分析

Biochemical Properties

Atenolol-d7, like its parent compound Atenolol, is a hydrophilic beta-blocker . It interacts with beta-1 adrenergic receptors, which are proteins located primarily in the heart and kidneys . The interaction is characterized by the inhibition of these receptors, reducing the heart rate and workload .

Cellular Effects

Atenolol-d7 influences cell function by reducing the activity of beta-1 adrenergic receptors, thereby decreasing the heart rate and blood pressure . It also has the potential to produce fatigue, depression, and sleep disturbances such as nightmares or insomnia .

Molecular Mechanism

Atenolol-d7 works by blocking beta-1 adrenergic receptors in the heart, thus decreasing the heart rate and workload . This blocking action reduces the effects of adrenaline and noradrenaline, stress hormones that increase heart rate, blood pressure, and glucose levels .

Temporal Effects in Laboratory Settings

The pharmacodynamic effects of Atenolol, including beta-blocking and antihypertensive effects, last for at least 24 hours following oral doses of 50 or 100 mg . With intravenous administration, maximal reduction in exercise-related tachycardia occurs within 5 minutes .

Dosage Effects in Animal Models

In animal models, the effects of Atenolol-d7 vary with different dosages . For instance, the ocular bioavailability of Atenolol was found to be 0.07% . If congestive heart failure develops in an animal receiving Atenolol, the dosage may need to be decreased .

Metabolic Pathways

Atenolol-d7, like Atenolol, is predominantly eliminated via the kidneys, with only about 5% of the Atenolol metabolized by the liver . This suggests that Atenolol-d7 is involved in renal metabolic pathways.

Transport and Distribution

Atenolol-d7 is actively effluxed at the BBB, indicating that it is transported out of the brain more than it is transported into the brain . This suggests that Atenolol-d7 is distributed within the body via the circulatory system and is transported across cell membranes via active transport mechanisms .

Subcellular Localization

Given its hydrophilic nature and its interactions with beta-1 adrenergic receptors, it is likely that Atenolol-d7 is localized in the cytoplasm or at the cell membrane where these receptors are located .

属性

IUPAC Name |

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-SVMCCORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027977 | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-50-3 | |

| Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

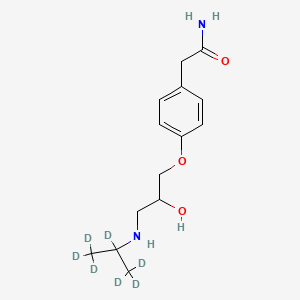

Q1: Why is Atenolol-d7 used in pharmaceutical analysis?

A1: Atenolol-d7 serves as an internal standard (IS) in analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) []. Its similar chemical structure to Atenolol allows it to mimic the analyte's behavior during sample preparation and analysis. By comparing the signal of Atenolol-d7 to the signal of Atenolol in a sample, researchers can account for variations during these processes and obtain more accurate quantifications of Atenolol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)